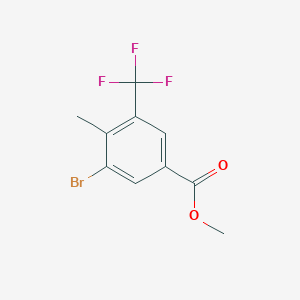
5-Methyldec-1-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyldec-1-yne: is an organic compound belonging to the alkyne family, characterized by the presence of a triple bond between two carbon atoms. Its molecular formula is C11H20 , and it is a derivative of decyne with a methyl group attached to the fifth carbon atom. This compound is a colorless liquid at room temperature and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyldec-1-yne can be achieved through several methods:
-
Alkylation of Terminal Alkynes: : One common method involves the alkylation of terminal alkynes using appropriate alkyl halides. For instance, this compound can be synthesized by reacting 1-decyne with methyl iodide in the presence of a strong base like sodium amide (NaNH2) in liquid ammonia.
-
Sonogashira Coupling: : Another method involves the Sonogashira coupling reaction, where a terminal alkyne reacts with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst. This method is particularly useful for synthesizing complex alkynes.
Industrial Production Methods
Industrial production of this compound typically involves large-scale alkylation reactions using automated reactors. The process is optimized for high yield and purity, often employing continuous flow reactors to maintain consistent reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
5-Methyldec-1-yne undergoes various chemical reactions, including:
-
Oxidation: : The triple bond in this compound can be oxidized to form diketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
-
Reduction: : Hydrogenation of this compound in the presence of a palladium catalyst can reduce the triple bond to form 5-methyldecane.
-
Substitution: : The terminal hydrogen of the alkyne can be substituted with various functional groups using reagents like sodium amide (NaNH2) followed by alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), ozone (O3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Sodium amide (NaNH2), alkyl halides
Major Products
Oxidation: Diketones, carboxylic acids
Reduction: 5-Methyldecane
Substitution: Various substituted alkynes
Wissenschaftliche Forschungsanwendungen
5-Methyldec-1-yne has several applications in scientific research:
-
Chemistry: : It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
-
Biology: : It serves as a precursor for the synthesis of bioactive compounds and is used in studies involving enzyme inhibition and metabolic pathways.
-
Medicine: : Research into its derivatives has shown potential in developing pharmaceuticals with antimicrobial and anticancer properties.
-
Industry: : It is used in the production of specialty chemicals, including polymers and advanced materials.
Wirkmechanismus
The mechanism of action of 5-Methyldec-1-yne involves its ability to participate in various chemical reactions due to the presence of the triple bond. This bond is highly reactive and can undergo addition reactions with electrophiles, nucleophiles, and radicals. The compound’s reactivity is influenced by the electron-withdrawing or electron-donating nature of substituents attached to the alkyne.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Decyne: A terminal alkyne with a similar structure but without the methyl group at the fifth carbon.
5-Methyldec-1-ene: An alkene with a double bond instead of a triple bond.
5-Methyldodec-1-yne: A longer-chain alkyne with similar properties.
Uniqueness
5-Methyldec-1-yne is unique due to the presence of the methyl group at the fifth carbon, which influences its reactivity and physical properties. This structural feature makes it a valuable intermediate in organic synthesis, allowing for the creation of more complex molecules with specific functional groups.
Eigenschaften
IUPAC Name |
5-methyldec-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20/c1-4-6-8-10-11(3)9-7-5-2/h2,11H,4,6-10H2,1,3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGGVVBWAYTFPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)CCC#C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














